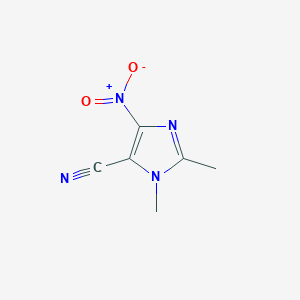

1,2-Dimethyl-4-nitro-5-cyanoimidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemical science. mdpi.comhumanjournals.com Its unique structural features, including its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, confer a remarkable versatility that has been exploited in a vast array of applications. mdpi.comresearchgate.net Imidazole moieties are found in numerous biologically important molecules, such as the amino acid histidine, purine bases in nucleic acids, and several vitamins. humanjournals.com

In the realm of medicinal chemistry, the imidazole scaffold is a privileged structure, appearing in a wide range of pharmaceuticals with diverse therapeutic activities. mdpi.com These include antifungal agents, anticancer drugs, and anti-inflammatory compounds. mdpi.com The ability of the imidazole ring to coordinate with metal ions is also crucial in the design of enzyme inhibitors and catalysts. mdpi.com Furthermore, substituted imidazoles are integral components in materials science, finding use in the development of ionic liquids, dyes, and corrosion inhibitors. The continued exploration of novel synthetic methodologies for creating substituted imidazoles underscores their importance in contemporary chemical research.

Overview of Electron-Withdrawing and Electron-Donating Substituent Effects in Imidazole Chemistry

The chemical reactivity and properties of the imidazole ring are profoundly influenced by the nature of its substituents. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as alkyl (e.g., methyl), amino, and alkoxy moieties, increase the electron density of the imidazole ring. This enhanced electron density generally makes the ring more susceptible to electrophilic substitution reactions. EDGs can also influence the basicity of the nitrogen atoms in the ring.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the imidazole ring. researchgate.net This deactivation makes the ring less reactive towards electrophiles and more susceptible to nucleophilic attack. The presence of strong EWGs can significantly alter the electronic properties of the molecule, including its acidity, redox potential, and spectroscopic characteristics. For instance, the introduction of a nitro group can enhance the therapeutic action of certain drugs.

The interplay of these substituent effects is a key consideration in the design and synthesis of new imidazole derivatives with tailored properties for specific applications.

Scope and Focus on 1,2-Dimethyl-4-nitro-5-cyanoimidazole within Advanced Heterocyclic Research

This compound is a prime example of a highly substituted imidazole, featuring both electron-donating (methyl groups) and potent electron-withdrawing (nitro and cyano) substituents. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential in various areas of advanced heterocyclic research.

The combination of a nitro and a cyano group on adjacent carbons of the imidazole ring creates a molecule with a highly electron-deficient aromatic system. This unique electronic profile makes it an interesting candidate for studies in materials science, potentially for applications in nonlinear optics or as an electron-acceptor component in organic electronics. In medicinal chemistry, nitroimidazoles have a long history as antimicrobial and anticancer agents, often functioning as prodrugs that are activated under hypoxic conditions. The presence of the cyano group could further modulate this activity.

The study of this compound and its analogues can provide valuable insights into the fundamental principles of heterocyclic chemistry, particularly the synergistic and antagonistic effects of multiple substituents on the stability, reactivity, and potential applications of the imidazole scaffold.

Compound Properties

| Property | Value |

| Molecular Formula | C6H5N5O2 |

| Molecular Weight | 179.14 g/mol |

| IUPAC Name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carbonitrile |

| SMILES | CN1C(=NC(=C1C#N)N+[O-])C |

| LogP (Predicted) | 0.35 |

Note: The LogP value is a computational prediction and may not reflect experimentally determined values.

Research Findings

While direct experimental data for this compound is limited, research on closely related compounds provides valuable insights. For example, the crystal structure of 1,2-dimethyl-4-nitro-5-morpholinoimidazole has been studied. This compound, which differs by the substitution of a morpholino group for the cyano group, demonstrates that the imidazole ring retains its basic character despite the strong electron-withdrawing effect of the nitro group. This suggests that the unsubstituted nitrogen atom in this compound would also be available for intermolecular interactions.

The synthesis of such highly substituted imidazoles can be challenging. A plausible synthetic route could involve the initial preparation of a 1,2-dimethylimidazole core, followed by sequential nitration and cyanation reactions. The regioselectivity of these reactions would be a critical factor to control.

Spectroscopic Data (Hypothetical)

| Spectroscopy | Expected Features |

| ¹H NMR | Two singlets corresponding to the two methyl groups. |

| ¹³C NMR | Signals for the two methyl carbons, the imidazole ring carbons, and the cyano carbon. The carbons attached to the nitro and cyano groups would be significantly deshielded. |

| IR Spectroscopy | Characteristic strong absorption bands for the C≡N stretch (around 2230 cm⁻¹) and the asymmetric and symmetric N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹ respectively). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: This is a hypothetical representation of expected spectroscopic data based on the chemical structure and known data for similar compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-nitroimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-4-8-6(10(11)12)5(3-7)9(4)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVJKPYKYWIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1,2 Dimethyl 4 Nitro 5 Cyanoimidazole Analogs

Reaction Pathways of Imidazole (B134444) Under Electrophilic Attack

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature; however, its reactivity is significantly influenced by the substituents present on the ring. globalresearchonline.net In highly substituted imidazoles like 1,2-dimethyl-4-nitro-5-cyanoimidazole, the reaction pathways are dictated by the cumulative electronic and steric effects of these groups.

The imidazole ring is inherently more reactive towards electrophiles than other heterocycles like pyrazole or thiazole. globalresearchonline.netslideshare.net Electrophilic attack typically occurs at the C4 or C5 positions, as an attack at C2 would involve a canonical form with a highly unfavorable positive charge on the adjacent nitrogen atom at position 3. globalresearchonline.netslideshare.net

The regioselectivity of electrophilic substitution is heavily dependent on the nature of the substituents. Electron-donating groups generally direct incoming electrophiles, while electron-withdrawing groups deactivate the ring, making substitution more difficult. For instance, in the presence of electron-releasing groups, electrophilic attack is often favored at the C5 position. slideshare.net In the case of this compound, the ring is profoundly deactivated towards electrophilic attack due to the presence of two potent electron-withdrawing groups (nitro and cyano). Any potential electrophilic attack would be severely hindered, and specific regioselectivity would be difficult to predict without experimental data, though the C4 and C5 positions are already substituted.

The reactivity of the imidazole core in this compound is a composite of the electronic and steric influences of its substituents.

Methyl Groups (at N1 and C2): The two methyl groups are electron-donating through an inductive effect. The N1-methyl group ensures that the nitrogen is permanently quaternized, preventing deprotonation but also influencing the electron distribution in the ring. The C2-methyl group slightly increases the electron density of the ring, which would typically activate it towards electrophilic substitution.

Nitro Group (at C4): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the imidazole ring to electrophilic aromatic substitution. This deactivation is so pronounced that it makes reactions like nitration or halogenation, which are common for unsubstituted imidazole, highly unlikely to proceed under standard conditions. slideshare.net Conversely, this electron withdrawal is crucial for activating the ring towards nucleophilic attack. nih.gov

Cyano Group (at C5): Similar to the nitro group, the cyano group is strongly electron-withdrawing. Its presence further deactivates the ring towards electrophiles. The combined deactivating effect of the nitro and cyano groups makes the imidazole ring in this compound exceptionally electron-poor and thus resistant to electrophilic attack. The primary role of these groups shifts the compound's reactivity profile towards susceptibility to nucleophilic reactions. nih.gov

Steric Effects: The presence of substituents at every position of the imidazole ring (N1, C2, C4, C5) creates significant steric hindrance. This physical crowding around the ring would further impede the approach of an electrophile, adding a steric barrier to the already substantial electronic deactivation. nih.gov

Table 1: Influence of Substituents on Imidazole Ring Reactivity

| Substituent Group | Position | Electronic Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack |

|---|---|---|---|---|

| Methyl (-CH₃) | N1, C2 | Electron-donating (Inductive) | Activating | Deactivating |

| Nitro (-NO₂) | C4 | Strongly Electron-withdrawing | Strongly Deactivating | Strongly Activating |

| Cyano (-CN) | C5 | Strongly Electron-withdrawing | Strongly Deactivating | Strongly Activating |

Nucleophilic Reactivity and Displacement Reactions

The electron-deficient nature of this compound, conferred by the nitro and cyano groups, makes it an excellent substrate for nucleophilic reactions.

Nitroimidazoles are well-known to undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is rare for the unsubstituted imidazole ring. globalresearchonline.netpharmaguideline.com The presence of one or more nitro groups sufficiently withdraws electron density from the ring, polarizing it and facilitating the attack of a nucleophile. nih.gov This reaction typically proceeds via an addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a leaving group (such as a halogen or, in some cases, the nitro group itself), forming a resonance-stabilized anionic intermediate. nih.gov Subsequent departure of the leaving group restores the aromaticity of the ring.

In analogs of this compound, a good leaving group at either the C4 or C5 position would be readily displaced by a variety of nucleophiles. Studies on related 2,4-dihalogeno-1-methyl-5-nitroimidazoles have shown that hard nucleophiles (like cyanide or methoxide) tend to attack the C2 position, while softer nucleophiles (such as amines or thiols) preferentially attack the C4 position. researchgate.net This highlights the nuanced regioselectivity in SNAr reactions on the imidazole ring. A new series of 5-[N-(3-(5-substituted)-1,3,4-thiadiazolyl)]amino-1-methyl-4-nitroimidazoles has been prepared via nucleophilic aromatic substitution. benthamdirect.comeurekaselect.com

The key intermediate in many SNAr reactions is the Meisenheimer complex, a 1:1 adduct formed between the electron-poor aromatic compound and the attacking nucleophile. wikipedia.org These complexes are typically anionic, resonance-stabilized, and non-aromatic. While often transient, stable and isolable Meisenheimer salts are known, particularly when multiple strong electron-withdrawing groups are present. wikipedia.org

For nitroimidazoles, the attack of a nucleophile leads to the formation of a σ-adduct where the negative charge is delocalized, partly onto the nitro group. The formation efficiency of hydride-induced Meisenheimer complexes with various nitroaromatic compounds has been shown to correlate with their biological activity. nih.gov Studies on nitro-benzothiazinones, for example, have investigated the in vivo biotransformation to hydride-Meisenheimer complexes. nih.gov It is highly probable that this compound analogs would form such Meisenheimer-like complexes upon reaction with suitable nucleophiles, serving as crucial intermediates in substitution reactions.

Beyond activating the ring to SNAr, the cyano group itself is an electrophilic center and is susceptible to nucleophilic attack. mdpi.com The polarization of the C≡N triple bond makes the carbon atom electrophilic. The reactivity of the nitrile is significantly enhanced when it is attached to an electron-withdrawing heteroaromatic ring. nih.govnih.gov

A notable reaction is the alcoholysis of the nitrile group in the presence of an alcohol solvent, which leads to the formation of a carboximidate (or imidate). mdpi.com This transformation involves the nucleophilic addition of an alcohol molecule across the cyano group. The presence and Lewis acidity of metal ions can play a significant role in promoting this reaction. mdpi.com For instance, the synthesis of copper complexes with cyanoimidazole ligands in an alcohol solvent has been shown to result in the transformation of one of the cyano groups into a chelating imidate ligand. mdpi.com This demonstrates a distinct pathway for reactivity in nucleophilic environments that does not involve substitution on the imidazole ring itself but rather a direct reaction at the cyano substituent.

Table 2: Potential Nucleophilic Reactions of Substituted Nitro-Cyano-Imidazoles

| Reaction Type | Attacked Position | Nucleophile Example | Product Type | Key Intermediate |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 or C5 (with leaving group) | Amines, Thiols, Alkoxides | Substituted Imidazole | Meisenheimer Complex |

| Nucleophilic Addition to Cyano Group | Carbon of Cyano Group | Alcohols (Alcoholysis) | Imidate | Tetrahedral Intermediate |

Transformations of the Nitro and Cyano Functional Groups

The reactivity of this compound is largely dictated by the electronic properties of its nitro and cyano functional groups. These electron-withdrawing groups significantly influence the electron density distribution within the imidazole ring, making it susceptible to a variety of chemical transformations. This section explores the displacement and rearrangement reactions of the nitro group and the conversion of the cyano moiety into other valuable functionalities.

Nitro Group Displacement and Rearrangement Reactions

The nitro group at the C4 position of the imidazole ring is a key reactive site, susceptible to both displacement by nucleophiles and reductive transformations. The strong electron-withdrawing nature of the adjacent cyano group at C5, coupled with the inherent electronic characteristics of the imidazole ring, facilitates these reactions.

Nucleophilic aromatic substitution (SNAr) of the nitro group is a notable reaction pathway. In nitroimidazoles, the presence of electron-withdrawing groups activates the ring for nucleophilic attack. For instance, studies on nitroimidazoles have shown that the nitro group can be displaced by carbon nucleophiles in aqueous media, even without the presence of a catalyst. The reaction is believed to proceed through an addition-elimination mechanism. The protonation of the nitro group can render it a more labile leaving group, making the sp2 carbon to which it is attached more susceptible to nucleophilic attack nih.gov.

While direct displacement is common, intramolecular SNAr reactions have also been observed in related heterocyclic systems. For example, 2-(2-nitrophenyl)-1H-benzimidazoles undergo high-yielding intramolecular substitution of the nitro group with N-pendant alkoxides under mild conditions nih.gov. This highlights the potential for intramolecular cyclization reactions in appropriately substituted this compound analogs.

Reduction of the nitro group is another significant transformation, leading to the formation of an amino group. This conversion dramatically alters the electronic properties of the imidazole ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This, in turn, modifies the reactivity of the entire molecule, opening up new avenues for further functionalization. The reduction of aromatic nitro compounds can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-based reducing agents like iron in acidic media wikipedia.orgorganic-chemistry.org. The resulting 4-amino-1,2-dimethyl-5-cyanoimidazole is a versatile intermediate for the synthesis of more complex heterocyclic systems.

The mechanism of nitro group reduction typically involves a series of two-electron transfers, proceeding through nitroso and hydroxylamino intermediates before yielding the final amine nih.govnih.gov. Under certain conditions, the reaction can be controlled to isolate these intermediates. For instance, some enzymatic reductions of nitroaromatic compounds have been shown to selectively produce hydroxylamino derivatives nih.gov.

The following table summarizes key transformations involving the nitro group in nitroimidazole systems.

| Transformation | Reagents and Conditions | Product Type | Mechanistic Insight |

| Nucleophilic Displacement | Carbon nucleophiles in water | Substituted imidazole | Addition-elimination mechanism, potential protonation of the nitro group nih.gov |

| Reduction to Amine | Catalytic hydrogenation (e.g., Pd/C, H2), Fe/HCl | Aminoimidazole | Stepwise reduction via nitroso and hydroxylamino intermediates wikipedia.orgorganic-chemistry.orgnih.govnih.gov |

| Intramolecular Cyclization | Base (e.g., NaH) with a tethered nucleophile | Fused heterocyclic system | Intramolecular SNAr of the nitro group nih.gov |

Conversions of the Cyano Moiety to Other Functionalities in Heterocycles

The cyano group at the C5 position of this compound is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this scaffold. The most common and synthetically valuable transformation of the cyano group is its hydrolysis to either an amide or a carboxylic acid.

The hydrolysis of nitriles can be catalyzed by either acid or base. Under acidic conditions, the nitrogen atom of the cyano group is protonated, which increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate after proton transfer. Tautomerization of the imidic acid yields the corresponding amide lumenlearning.comchemistrysteps.com. If the reaction is allowed to proceed further with heating, the amide can undergo subsequent hydrolysis to afford the carboxylic acid.

Acid-Catalyzed Hydrolysis of a Nitrile to an Amide

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.

Under basic conditions, a strong nucleophile, typically a hydroxide ion, directly attacks the electrophilic carbon of the cyano group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide libretexts.orgyoutube.comyoutube.com. Similar to the acid-catalyzed reaction, prolonged reaction times and/or harsher conditions can lead to the hydrolysis of the amide to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid.

The conversion of the cyano group to an amide or a carboxylic acid in this compound provides intermediates with different reactive properties. The resulting 1,2-dimethyl-4-nitro-5-carboxamidoimidazole or 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid can participate in a variety of subsequent chemical transformations, such as Hofmann rearrangement of the amide or esterification of the carboxylic acid.

The following table outlines the conditions and products for the conversion of the cyano group.

| Transformation | Reagents and Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4), heat | Imidic acid | Amide or Carboxylic Acid |

| Base-Catalyzed Hydrolysis | H2O, OH- (e.g., NaOH), heat | Imidic acid | Amide or Carboxylate Salt |

Intramolecular Cyclization and Rearrangement Mechanisms

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular cyclization and rearrangement reactions, leading to the formation of novel fused heterocyclic systems. These transformations are often driven by the inherent electronic properties of the imidazole ring and its substituents.

Intramolecular cyclization reactions can be initiated by the generation of a nucleophilic center on a side chain that can attack an electrophilic site on the imidazole ring or its substituents. For example, if the cyano group at C5 were to be hydrolyzed to a carboxylic acid and then converted to an acyl azide, a Curtius rearrangement could lead to an isocyanate, which could then be trapped by a nucleophile to form a cyclic product.

Recent studies have highlighted various strategies for the intramolecular cyclization of substituted imidazoles. For instance, electrochemical oxidation has been employed to induce intramolecular annulation for the synthesis of fused imidazole derivatives rsc.org. Another approach involves base-mediated 7-exo-dig cyclizations of imidazole-substituted substrates bearing a propargyl group, leading to the formation of imidazole-fused 1,4-benzoxazepines nih.gov. These examples, while not involving this compound directly, illustrate the potential for intramolecular cyclizations in appropriately functionalized imidazole analogs.

Rearrangement reactions involving the nitro group are also plausible. While less common than displacement, rearrangements of nitro groups on aromatic and heteroaromatic rings can occur under specific conditions, often photochemically or thermally induced. For the compound , a rearrangement could potentially involve the migration of the nitro group to a different position on the imidazole ring, although this would likely require significant activation energy.

The following table provides examples of intramolecular cyclization strategies relevant to imidazole chemistry.

| Cyclization Strategy | Key Reactants/Conditions | Resulting Structure | Mechanistic Feature |

| Electrochemical Oxidation | Amines, alkynes, azides in an undivided electrolytic cell | Fused poly-substituted imidazoles | Tandem Michael addition/azide/cycloamine reaction rsc.org |

| Base-Mediated Cyclization | Imidazole with a propargyl ether side chain, NaH | Imidazole-fused 1,4-benzoxazepines | Intramolecular 7-exo-dig cyclization nih.gov |

| Metal-Catalyzed Cycloaddition | N-Boc-imidamides and α-azidoenones | 2,4,5-trisubstituted NH-imidazoles | Intramolecular cyclization of an in-situ formed 2H-azirine rsc.org |

General Mechanistic Principles in Heterocyclic Chemistry Relevant to Imidazoles

The chemical reactivity of this compound is governed by fundamental mechanistic principles of heterocyclic chemistry. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which impart distinct properties to the molecule.

One key feature of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base. The N1 nitrogen, being part of a pyrrole-like environment, can be deprotonated by a strong base, while the N3 nitrogen, resembling a pyridine-like nitrogen, is basic and can be protonated by an acid. However, in this compound, the N1 position is substituted with a methyl group, precluding its deprotonation. The N3 nitrogen retains its basic character, although its basicity is significantly reduced by the presence of the two strong electron-withdrawing groups (nitro and cyano).

Electrophilic aromatic substitution is a common reaction for many aromatic rings. However, for the imidazole ring in this compound, this type of reaction is highly disfavored. The presence of the electron-withdrawing nitro and cyano groups deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the imidazole ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr), as discussed in section 3.3.1. The addition of a nucleophile to the electron-deficient aromatic ring is generally the rate-limiting step in SNAr reactions. The stability of the resulting Meisenheimer-like intermediate is crucial for the reaction to proceed. The nitro and cyano groups are excellent at stabilizing the negative charge in such an intermediate through resonance.

The general mechanism for nucleophilic aromatic substitution on an activated heterocyclic ring involves:

Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

In the context of this compound, the nitro group at C4 can act as the leaving group in an SNAr reaction. The rate of such a reaction would be influenced by the nature of the nucleophile, the solvent, and the stability of the intermediate.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data for the compound "this compound" could be located. Research articles and chemical databases provide extensive information on related nitroimidazole derivatives, but the specific characterization of this particular molecule, with the cyano group at the 5-position, is not available in the public domain through the conducted searches.

The synthesis of related compounds, such as 1,2-dimethyl-5-nitroimidazole and 1,2-dimethyl-4-nitro-5-morpholinoimidazole, has been reported, and their spectroscopic properties have been studied. Additionally, a scientific article mentions a novel method for the conversion of a 2-methyl group on a 1,2-dimethyl-5-nitroimidazole to a nitrile, which would theoretically produce the target compound. However, the article's abstract does not provide the spectroscopic data for this product.

Without access to experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (IR and Raman), or Ultraviolet-Visible (UV-Vis) spectroscopy for "this compound," a detailed and accurate analysis as requested in the outline cannot be provided. The generation of an article with the specified focus on the advanced spectroscopic characterization and structural elucidation of this compound is therefore not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm molecular structures by analyzing the fragmentation of a pre-selected ion. This method provides a higher degree of confidence in structural assignments. A thorough review of existing literature indicates that no specific studies employing tandem mass spectrometry for the structural confirmation of 1,2-Dimethyl-4-nitro-5-cyanoimidazole have been published. Consequently, no data on its specific fragmentation ions or pathways can be presented.

Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which can be invaluable in distinguishing between isomers. The application of IMS in the characterization of this compound has not been documented in accessible research. As a result, there is no available data on its ion mobility spectrum or collision cross-section values.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about molecular geometry, conformation, and intermolecular interactions. Despite the existence of crystallographic data for other nitroimidazole derivatives, a search of crystallographic databases reveals no deposited crystal structure for this compound. The absence of this data means that critical information on its bond lengths, bond angles, and solid-state conformation remains experimentally undetermined.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables can be generated.

The advanced spectroscopic and structural characterization of this compound is an area that appears to be largely unexplored in the current body of scientific literature. The absence of specific data from mass spectrometry (including tandem MS and ion mobility) and X-ray crystallography prevents a detailed and authoritative discussion as outlined. This highlights a gap in the chemical characterization of this particular nitroimidazole isomer and suggests an opportunity for future research to elucidate its fundamental chemical and physical properties.

Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Chemical Methods

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum chemical methods are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) and Valence Bond (VB) Theories

Molecular Orbital (MO) theory describes the formation of molecular orbitals that extend over the entire molecule, arising from the combination of atomic orbitals. This approach is instrumental in understanding the electronic transitions and reactivity of nitroimidazole derivatives. Valence Bond (VB) theory, on the other hand, provides a more localized picture of chemical bonding, describing bonds as the result of the overlap of atomic orbitals. For substituted imidazoles, VB theory can offer intuitive insights into the nature of the covalent bonds and the influence of the nitro and cyano substituents on the imidazole (B134444) ring.

Hartree-Fock (HF) and Post-HF Calculations (e.g., CASSCF, MRCI, CCSD(T))

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While a good starting point, it neglects electron correlation, which is crucial for accurate predictions. Post-HF methods, such as Complete Active Space Self-Consistent Field (CASSCF), Multi-Reference Configuration Interaction (MRCI), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are more sophisticated approaches that systematically include electron correlation. These high-level calculations, though computationally expensive, would be necessary to obtain highly accurate energetic and geometric parameters for 1,2-Dimethyl-4-nitro-5-cyanoimidazole, especially for understanding its excited states and reaction mechanisms.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the molecular properties based on the electron density rather than the complex wavefunction. Studies on various nitroimidazole compounds have demonstrated the utility of DFT in providing reliable results. nih.gov

Prediction of Molecular Geometries and Energetics

DFT calculations, often employing functionals like B3LYP, are widely used to optimize the molecular geometry of nitroimidazole derivatives, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for determining the most stable conformation of this compound. Furthermore, DFT can be used to calculate thermodynamic properties such as the heat of formation, which is a key indicator of the compound's stability. For instance, theoretical studies on methyl and nitro-substituted imidazoles have successfully used DFT to determine their heats of formation and bond dissociation energies. nih.gov

Table 1: Predicted Molecular Properties of Nitroimidazole Derivatives from Theoretical Studies

| Property | Theoretical Method | Typical Predicted Values for Related Compounds |

| Heat of Formation | DFT (e.g., B3LYP/6-311G) | Varies based on substitution pattern |

| Bond Dissociation Energy (C-NO₂) | DFT (e.g., B3P86/6-311G) | Influenced by ring position and other substituents |

| Optimized Bond Lengths (Å) | DFT (e.g., B3LYP/6-31G(d)) | C-N (ring): ~1.3-1.4 Å, C-C (ring): ~1.3-1.4 Å |

| Optimized Bond Angles (°) | DFT (e.g., B3LYP/6-31G(d)) | Ring angles: ~105-112° |

This table is illustrative and based on general findings for the nitroimidazole class of compounds. Specific values for this compound would require dedicated calculations.

Analysis of Electronic Charge Distribution and Bonding (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and characterize the nature of chemical bonds. Applying QTAIM to the calculated electron density of this compound would allow for the quantification of atomic charges and bond critical point properties (e.g., electron density and its Laplacian). This analysis would reveal the polar nature of the bonds and the extent of charge delocalization within the imidazole ring and between the ring and the electron-withdrawing nitro and cyano groups.

Simulation of Spectroscopic Data (IR, UV-Vis, NMR)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would involve calculating the harmonic frequencies and comparing the simulated IR spectrum with experimental data, if available. This comparison helps in assigning the observed vibrational modes to specific functional groups, such as the C≡N stretch of the cyano group and the symmetric and asymmetric stretches of the NO₂ group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. A TD-DFT study of this compound would provide insights into its electronic transitions, particularly the π→π* and n→π* transitions involving the imidazole ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Such calculations for this compound would be invaluable for structural elucidation and for understanding the electronic effects of the substituents on the chemical shifts of the ring and methyl group protons and carbons.

Table 2: Computationally Predicted Spectroscopic Data for Nitroimidazole Analogs

| Spectroscopic Data | Computational Method | Predicted Feature for Related Compounds |

| IR Vibrational Frequency (C≡N stretch) | DFT (e.g., B3LYP) | ~2230-2260 cm⁻¹ |

| IR Vibrational Frequency (NO₂ stretch) | DFT (e.g., B3LYP) | ~1500-1560 cm⁻¹ (asymmetric), ~1345-1385 cm⁻¹ (symmetric) |

| UV-Vis Absorption Maximum (λ_max) | TD-DFT | Dependent on electronic transitions, often in the UV region |

| ¹³C NMR Chemical Shifts | DFT (GIAO) | Ring carbons significantly affected by substituents |

| ¹H NMR Chemical Shifts | DFT (GIAO) | Methyl proton shifts influenced by ring electronics |

This table presents typical ranges for functional groups found in related molecules. Precise predictions for this compound would necessitate specific computational modeling.

Reaction Mechanism Elucidation using Computational Methods

There are no available studies that use computational methods to elucidate the reaction mechanisms involving this compound.

Transition State Characterization and Reaction Pathway Mapping

Information on the characterization of transition states and the mapping of reaction pathways for this compound is not present in the current body of scientific literature.

Investigation of Regioselectivity and Stereoselectivity from a Theoretical Perspective

A theoretical investigation into the regioselectivity and stereoselectivity of reactions involving this compound has not been documented in published research.

Studies on Tautomerism and Conformational Preferences

There are no computational studies available that explore the potential tautomers or analyze the conformational preferences of this compound.

This lack of specific computational data highlights a potential area for future research, as theoretical studies could provide valuable insights into the chemical behavior and properties of this compound.

Coordination Chemistry of Substituted Imidazoles

Imidazole (B134444) Derivatives as Ligands in Metal Complexes

Imidazole and its derivatives are of significant interest in coordination chemistry due to their ability to act as versatile ligands in metal complexes. As five-membered heterocyclic aromatic compounds containing two nitrogen atoms, they offer multiple coordination possibilities. The properties of these ligands can be finely tuned by the addition of various substituent groups to the imidazole ring, which in turn influences the characteristics of the resulting metal complexes.

N- and C-Coordination Modes of Imidazole Ligands

The most prevalent coordination mode for imidazole ligands involves the lone pair of electrons on the pyridinic nitrogen atom (N3) donating to a metal center, forming a stable N-M bond. acs.org This is the classical and most widely studied mode of binding. However, under specific circumstances, coordination can also occur through a carbon atom of the imidazole ring, typically the C2 position, leading to the formation of N-heterocyclic carbene (NHC) complexes. acs.org This C-coordination often involves the substitution of the C2-H proton by a metal ion. acs.org The choice between N- and C-coordination is influenced by factors such as the nature of the metal ion, the other ligands present, and the specific substituents on the imidazole ring.

Influence of Methyl, Nitro, and Cyano Substituents on Ligand Properties

The electronic and steric characteristics of imidazole ligands are significantly altered by the presence of substituents, which in turn affects their coordination behavior.

Methyl Substituents: Methyl groups are electron-donating and increase the basicity of the imidazole ligand. This enhanced electron density on the ligand can lead to stronger metal-ligand bonds. acs.org However, methyl groups also introduce steric bulk, which can influence the coordination number and geometry of the resulting metal complex. acs.org

Cyano Substituents: The cyano group is also strongly electron-withdrawing, reducing the basicity of the imidazole ligand. A key feature of the cyano group is its potential to act as a secondary binding site through its nitrogen atom. This allows for the formation of bridged multinuclear complexes and coordination polymers. chimia.chnih.gov

The combination of these substituents, as in 1,2-dimethyl-4-nitro-5-cyanoimidazole, creates a ligand with a complex interplay of electronic and steric effects that dictate its coordination chemistry.

Complexation with Transition Metals (e.g., Copper, Zinc, Cadmium)

Substituted imidazoles form a diverse range of complexes with transition metals. The properties of these complexes are determined by the specific metal ion and the nature of the substituents on the imidazole ligand.

Synthesis and Structural Characterization of Metal-Imidazole Complexes

Metal-imidazole complexes are typically synthesized by reacting a metal salt with the corresponding imidazole ligand in a suitable solvent. researchgate.net The resulting products can be characterized by a variety of techniques, including single-crystal X-ray diffraction for determining the precise molecular structure. Spectroscopic methods such as IR, UV-Vis, and NMR are also employed to elucidate the coordination environment of the metal ion.

Types of Coordination Geometries (e.g., Tetragonal, Pseudotetrahedral)

The coordination geometry of metal-imidazole complexes is influenced by the electronic configuration of the metal ion and the steric hindrance imposed by the ligands. For example, copper(II) complexes with imidazole ligands often exhibit a tetragonal geometry. acs.org In cases with bulky ligands, a pseudotetrahedral geometry may be adopted to minimize steric strain. acs.org

Electronic Structure and Bonding in Metal-Imidazole Complexes

The imidazole ring is a fundamental unit in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net It typically binds to metals through its sp²-hybridized imine nitrogen, acting as a strong σ-donor ligand. researchgate.netwikipedia.org The nature of the substituents on the imidazole ring significantly modulates its electronic properties and, consequently, the structure and bonding within its metal complexes.

The bond between a metal and an imidazole ligand is primarily a σ-bond, formed by the donation of the lone pair of electrons from the imine nitrogen into a suitable vacant orbital on the metal center. wikipedia.org Imidazole's basicity, and thus its σ-donor strength, is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org

For this compound, the electronic effects of the substituents are competing. The methyl groups at the N1 and C2 positions are weakly electron-donating, which would typically enhance the basicity and σ-donor capacity of the ligand. However, the potent electron-withdrawing nitro (-NO₂) and cyano (-CN) groups at the C4 and C5 positions are expected to have a dominant effect. These groups significantly reduce the electron density on the imidazole ring, thereby decreasing the basicity of the coordinating nitrogen atom. This would result in a weaker σ-bond with a metal center compared to unsubstituted or alkyl-substituted imidazoles.

Ligand-to-metal charge transfer (LMCT) is an electronic transition where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.govrsc.org These transitions are favored in complexes with electron-rich ligands (strong σ or π donors) and electron-deficient metal centers in high oxidation states. nih.gov

In the context of imidazole complexes, LMCT absorptions have been characterized, particularly for Cu(II) and Ru(III) systems. acs.orgacs.org The energy of these transitions is highly dependent on the electronic nature of the imidazole ligand. For this compound, the strong electron-withdrawing nature of the nitro and cyano groups lowers the energy of the ligand's molecular orbitals. Consequently, an LMCT transition from this ligand to a metal center would require significantly higher energy compared to a transition from an alkyl-substituted imidazole. This would shift the LMCT absorption bands to a shorter wavelength (a "blue shift") or make them difficult to observe. The study of LMCT excited states is a growing field, as these states can be leveraged to drive photochemical reactions. nih.govrsc.orgdntb.gov.ua

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination properties of imidazole-based ligands. acs.orgresearchgate.net These computational methods allow for the detailed study of:

Binding Energies: Quantifying the strength of the metal-ligand interaction and comparing the stability of different coordination modes. acs.org

Electronic Structure: Analyzing the molecular orbitals to understand the nature of the metal-ligand bond, including the relative contributions of σ-donation and π-backbonding. acs.org

Catalytic Mechanisms: Elucidating the step-by-step pathways of catalytic reactions involving imidazole complexes, as demonstrated in studies of ruthenium-catalyzed isomerization of allylic alcohols. acs.org

For a ligand like this compound, theoretical studies would be invaluable for predicting how the interplay of its electron-donating and electron-withdrawing substituents affects its coordination to different metals and for rationalizing its potential catalytic activity.

| Theoretical Method | Application in Imidazole Complex Studies | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism investigation. acs.orgacs.org | Bond character, orbital energies, catalytic pathways. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Calibration of parameters for molecular mechanics models. acs.org | Accurate calculation of interaction energies (electrostatics, induction, dispersion). |

| Molecular Dynamics (MD) | Simulation of complex dynamics and solvation effects. acs.org | Binding free energies, conformational sampling. |

Applications of Imidazole Metal Complexes in Catalysis Research

Metal complexes containing imidazole derivatives are versatile catalysts in a wide array of chemical transformations, owing to the ligand's ability to stabilize various metal centers and oxidation states and to modulate their reactivity. researchgate.netnumberanalytics.com

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, imidazole-based ligands are integral to many systems. matthey.com Their electronic and steric properties can be fine-tuned by altering substituents, which in turn controls the activity and selectivity of the metal catalyst. nih.gov For example, nickel complexes with specific phosphine (B1218219) ligands have been used for the C-H arylation and alkenylation of imidazoles, demonstrating the role of the broader catalytic system. nih.gov

Electrocatalysis is another area where imidazole complexes have shown significant promise. These systems use an electrical potential to drive chemical reactions.

Water Splitting: Bioinspired cobalt complexes with tripodal imidazole/pyridine ligands have been shown to catalyze both water reduction (hydrogen evolution) and water oxidation (oxygen evolution). osti.gov

CO₂ Reduction: Imidazole itself can act as a medium to capture and deliver CO₂ to an electrode surface for electrochemical reduction to value-added chemicals. mdpi.com

Oxygen Evolution Reaction (OER): Covalent organic frameworks (COFs) modified with imidazole units and coordinated with metal ions like cobalt have demonstrated excellent electrocatalytic performance for the OER in alkaline conditions. mdpi.com Metal phosphonate (B1237965) frameworks incorporating imidazole can also be pyrolyzed to create efficient core-shell electrocatalysts for various energy conversion reactions. nih.govacs.org

| Catalysis Type | Application Area | Example Imidazole-Based System | Reference |

|---|---|---|---|

| Homogeneous Catalysis | C-H Arylation/Alkenylation | Nickel complexes with phosphine ligands for imidazole substrates. | nih.gov |

| Electrocatalysis | Water Reduction/Oxidation | Cobalt complex with a tripodal imidazole/pyridine ligand. | osti.gov |

| Electrocatalysis | Oxygen Evolution Reaction (OER) | Imidazole-modified covalent organic frameworks with cobalt (COF-IM@Co). | mdpi.com |

| Electrocatalysis | CO₂ Reduction | Imidazole medium with RuO₂·SnO₂-immobilized electrodes. | mdpi.com |

The imidazole moiety is a key component in a variety of ligands for organometallic and asymmetric catalysis.

In organometallic catalysis , palladium complexes bearing imidazole ligands have been successfully employed in C-C bond-forming reactions, such as the Suzuki–Miyaura and Heck couplings. lookchem.com The stability and coordination properties of imidazoles make them effective alternatives to more traditional phosphine ligands. lookchem.com

For asymmetric catalysis , the goal is to create chiral molecules with a specific three-dimensional arrangement. This is achieved by using chiral ligands that coordinate to a metal center and control the stereochemical outcome of the reaction. Imidazole-based ligands have been designed for this purpose:

Chiral bi- and tridentate nitrogen ligands containing imidazole have been synthesized and applied in copper(II)-catalyzed Henry (nitroaldol) reactions. nih.govupce.cz

A novel class of chiral biaryl P,N-ligands incorporating an imidazole has been developed, showing exceptional performance in enantioselective A³-coupling reactions. acs.orgelsevierpure.com

Palladium complexes with chiral imidazole ligands derived from natural products have been tested in asymmetric Heck-type reactions and conjugate additions. lookchem.com

The modular nature of the imidazole scaffold allows for the straightforward introduction of chiral substituents, making it an attractive platform for the development of new ligands for asymmetric synthesis. lookchem.comnih.govnih.gov

Applications in Advanced Materials and Chemical Synthesis

Role of Substituted Imidazoles as Building Blocks for Complex Molecules and Heterocyclic Systems

Substituted imidazoles are fundamental building blocks in the synthesis of a wide array of complex molecules and heterocyclic systems. nih.govoejournal.org Their prevalence in numerous natural products and pharmaceuticals underscores their synthetic versatility. oejournal.org The imidazole (B134444) ring, being an electron-rich aromatic system, can participate in various chemical transformations, making it an attractive scaffold for medicinal chemistry and materials science. nih.gov

In the context of 1,2-Dimethyl-4-nitro-5-cyanoimidazole, the presence of the nitro and cyano groups dramatically influences its reactivity and potential applications as a synthetic building block. These strong electron-withdrawing groups activate the imidazole ring, making it susceptible to certain nucleophilic substitution reactions, while also influencing the orientation of further substitutions. This highly functionalized imidazole can serve as a precursor for the synthesis of more complex, poly-substituted heterocyclic compounds, which are often sought after for their biological activities and material properties. The inherent reactivity of the nitro and cyano groups themselves provides additional handles for chemical modification, allowing for the construction of diverse molecular architectures.

Integration of Imidazole Derivatives in Advanced Material Systems

The incorporation of imidazole derivatives into advanced material systems is a growing area of research, driven by the unique properties that the imidazole moiety can impart. researchgate.net

Development of Functional Polymers and Monomers with Imidazole Units

The presence of the polar nitro and cyano groups would be expected to enhance intermolecular interactions within a polymer matrix, potentially leading to materials with high thermal stability and specific solubility characteristics. Furthermore, the nitrogen atoms of the imidazole ring can act as ligands for metal ions, opening up possibilities for the creation of coordination polymers or metal-containing functional materials.

Below is a table summarizing the potential effects of incorporating this compound into polymer systems.

| Feature of this compound | Potential Impact on Polymer Properties |

| Rigid Imidazole Core | Enhanced thermal stability and mechanical strength. |

| Polar Nitro and Cyano Groups | Increased intermolecular forces, influencing solubility and melting point. |

| Imidazole Nitrogen Atoms | Potential for metal coordination and catalysis. |

| Reactive Cyano Group | Site for post-polymerization modification. |

Contribution to Nonlinear Optical (NLO) Materials

Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. nih.gov These materials are of interest for applications in optoelectronics and photonics. The structure of this compound, with its electron-rich imidazole ring and powerful electron-withdrawing nitro and cyano groups, fits the general design principles for second-order NLO materials.

The significant intramolecular charge transfer from the imidazole ring to the nitro and cyano substituents could lead to a large second-order hyperpolarizability (β), a key parameter for NLO activity. Computational studies on similar imidazole derivatives have shown that the presence of such donor-acceptor motifs can indeed result in promising NLO properties. mdpi.com Therefore, this compound represents a promising candidate for investigation in the field of nonlinear optics.

Cyano Group Utility in Synthetic Methodologies

The cyano group (–C≡N) is an exceptionally versatile functional group in organic synthesis, serving as a precursor to a wide range of other functionalities. rsc.org

Precursors for Diverse Organic Functions (e.g., Amines, Acids, Carbonyls)

The cyano group in this compound can be readily transformed into several other important functional groups, making it a valuable synthetic handle. These transformations allow for the elaboration of the molecule into a variety of derivatives with different chemical and physical properties.

Some of the key transformations of the cyano group include:

Reduction to Amines: The cyano group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield 1,2-dimethyl-4-nitro-5-(aminomethyl)imidazole, a compound with a new reactive site for further functionalization.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the cyano group leads to the formation of a carboxylic acid (–COOH). In the case of this compound, this would produce 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid, a potentially useful intermediate for the synthesis of amides and esters.

Conversion to Carbonyls: The cyano group can be converted to an aldehyde (–CHO) or a ketone (–C(O)R) through reactions with organometallic reagents followed by hydrolysis, or via reductive methods. This provides access to a different class of carbonyl-containing imidazole derivatives.

The synthetic utility of the cyano group is summarized in the table below.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| -C≡N (Cyano) | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ (Primary Amine) |

| -C≡N (Cyano) | H₃O⁺ or OH⁻, then H₃O⁺ | -COOH (Carboxylic Acid) |

| -C≡N (Cyano) | 1. Grignard Reagent (RMgX) 2. H₃O⁺ | -C(O)R (Ketone) |

| -C≡N (Cyano) | DIBAL-H, then H₂O | -CHO (Aldehyde) |

This versatility makes the cyano group in this compound a key feature for its application as a versatile building block in the synthesis of a broad spectrum of new molecules.

Involvement in Multi-Component Reactions for Heterocycle Formation

A comprehensive review of the scientific literature reveals a notable absence of published research detailing the involvement of this compound in multi-component reactions (MCRs) for the synthesis of heterocyclic compounds. While MCRs are a significant area of synthetic chemistry for the efficient construction of complex molecules, and nitroimidazoles, in general, are valuable precursors in medicinal chemistry, this specific derivative has not been documented in this context.

The potential reactivity of this compound in such reactions can be inferred from its functional groups. The electron-withdrawing nature of the nitro and cyano groups significantly influences the electron density of the imidazole ring, potentially activating it for certain types of nucleophilic or cycloaddition reactions. However, without experimental data, any discussion of its role as a building block in MCRs remains speculative.

Given the lack of specific research findings, no data tables on the types of heterocyclic systems synthesized, reaction conditions, or yields can be provided at this time. Further investigation by synthetic chemists would be necessary to explore the potential of this compound as a substrate in the development of novel heterocyclic frameworks through multi-component strategies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,2-Dimethyl-4-nitro-5-cyanoimidazole to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use base-promoted cyclization (e.g., Na₂S₂O₅ in DMF) to stabilize intermediates and reduce side reactions. Temperature control (80–100°C) is critical to avoid nitro group decomposition .

- Catalyst Selection : Transition-metal-free conditions minimize contamination, as demonstrated in spiro-fused imidazolone syntheses .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures enhances purity.

- Yield Optimization Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Base-promoted cyclization | Na₂S₂O₅/DMF | 75–82 | >95 | |

| Acidic condensation | HCl/EtOH | 60–68 | 85–90 |

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- NMR :

- ¹H-NMR : Dissolve in deuterated DMSO-d₆ to observe aromatic protons (δ 7.5–8.5 ppm for nitro/cyano-substituted imidazoles). Methyl groups (δ 2.1–2.5 ppm) confirm dimethyl substitution .

- ¹³C-NMR : Look for cyano carbon (~115 ppm) and nitro-substituted carbons (125–135 ppm) .

- IR : Nitro group asymmetric stretching (1520–1560 cm⁻¹) and cyano stretching (2200–2250 cm⁻¹) confirm functional groups .

- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₆H₇N₅O₂: 193.06) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., nitro, cyano, methyl) influence the reactivity of this compound in subsequent derivatization?

- Methodological Answer :

- Electronic Effects : The nitro group is electron-withdrawing, deactivating the imidazole ring toward electrophilic substitution but enhancing nucleophilic attack at the 2-position. The cyano group further polarizes the ring, enabling regioselective coupling (e.g., Suzuki-Miyaura at the 5-position) .

- Steric Effects : Methyl groups at positions 1 and 2 hinder access to adjacent sites, necessitating bulky ligands (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Case Study : Substitution at the 5-position (cyano) vs. 4-position (nitro) alters reaction pathways in benzimidazole-triazole hybrids .

Q. What strategies resolve contradictions in reported bioactivity data for nitroimidazole derivatives, such as conflicting antimicrobial efficacy results?

- Methodological Answer :

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., CCDC 1017138 for analogous imidazolones) to rule out isomerization or impurities .

- Bioassay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.

- SAR Analysis : Compare substituent patterns (e.g., 5-fluoro vs. 5-cyano derivatives) to identify activity trends. For example, 5-cyano derivatives show enhanced Gram-negative activity due to increased membrane permeability .

Q. How can computational methods (e.g., DFT, molecular docking) predict the stability and binding interactions of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nitro group planarity and resonance stabilization. Calculate HOMO-LUMO gaps to predict redox behavior .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase). The nitro group forms hydrogen bonds with Thr196, while the cyano group stabilizes hydrophobic pockets .

- Validation : Cross-reference docking poses with crystallographic data (e.g., PDB 2LK for benzimidazole-protein complexes) .

Data Contradiction Analysis

Q. Why do some studies report instability of nitroimidazoles under basic conditions, while others demonstrate successful base-promoted syntheses?

- Methodological Answer :

- pH Sensitivity : Nitro groups degrade under strong bases (pH >10) but remain stable in weakly basic conditions (pH 8–9). Use buffered systems (e.g., NaHCO₃) to control pH during synthesis .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates via solvation, preventing nitro group hydrolysis observed in protic solvents (e.g., MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.